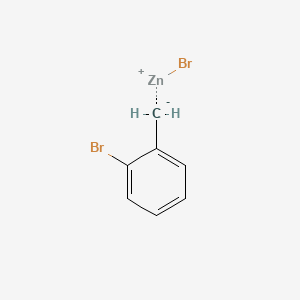

2-Bromobenzylzinc bromide

説明

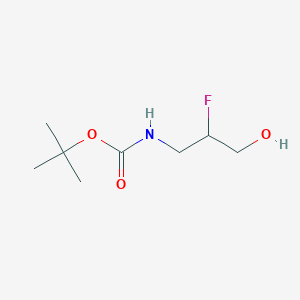

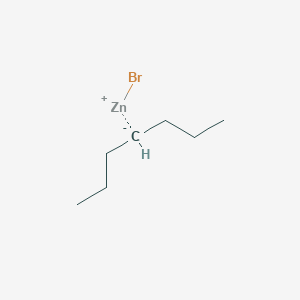

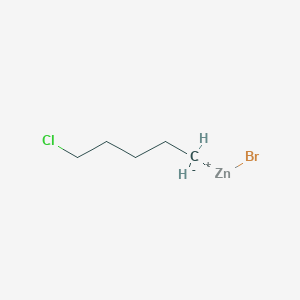

2-Bromobenzylzinc bromide (2-BBZB) is an organobromine compound which is used as a reagent in organic synthesis. It is a colorless liquid with a boiling point of 75-77°C. 2-BBZB is widely used in the laboratory for a variety of purposes, including the synthesis of a wide range of compounds. It is also used as a catalyst in the preparation of brominated compounds, as well as in the synthesis of polymers, dyes, and pharmaceuticals.

科学的研究の応用

Photochemical Benzylic Bromination

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically in the area of photochemical reactions .

Comprehensive and Detailed Summary of the Application

2-Bromobenzylzinc bromide is used in the synthesis of benzyl bromides, which are important building blocks in the pharmaceutical, agrochemical, and materials industries . The synthesis is generally performed by radical bromination of a toluene derivative, proceeding via thermally or photochemically generated bromine radicals .

Detailed Description of the Methods of Application or Experimental Procedures

The detailed development of photochemical benzylic brominations using a NaBrO3/HBr bromine generator in continuous flow mode is reported . Optimization of the bromine generator enables highly efficient mass utilization by HBr recycling, coupled with fast interphase transfer within a microstructured photochemical reactor (405 nm LEDs) . The reaction system was intensified, including complete removal of organic solvent, which allowed a reduction in PMI from 13.25 to just 4.33 .

Thorough Summary of the Results or Outcomes Obtained

The photochemical transformation achieved exceptionally high throughput, providing complete conversion in residence times as low as 15 seconds . The organic solvent-free preparation of two pharmaceutically relevant building blocks was demonstrated with outstanding mass efficiency, by monobromination (1.17 kg scale in 230 min, PMI = 3.08) or dibromination (15 g scale in 20 min, PMI = 3.64) .

Biomedicine

Specific Scientific Field

This application falls under the field of Biomedicine .

Comprehensive and Detailed Summary of the Application

2-Bromobenzylzinc bromide is a widely utilized chemical compound in the field of biomedicine . It serves as an essential organic synthesis reagent .

Detailed Description of the Methods of Application or Experimental Procedures

The exact methods of application in biomedicine are not specified in the source. However, it is typically used in the synthesis of vital pharmaceutical intermediates and biologically active compounds .

Thorough Summary of the Results or Outcomes Obtained

The outcomes of its use in biomedicine are not specified in the source. However, it is known to exhibit remarkable potential in combating various diseases due to its involvement in the synthesis of vital pharmaceutical intermediates and biologically active compounds .

特性

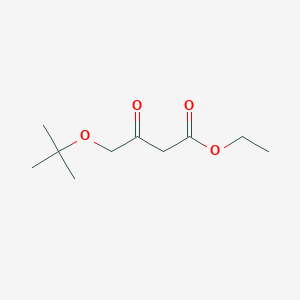

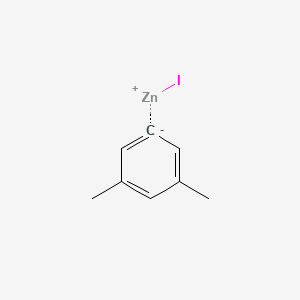

IUPAC Name |

1-bromo-2-methanidylbenzene;bromozinc(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br.BrH.Zn/c1-6-4-2-3-5-7(6)8;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGWAMZSHJOIPLU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC=CC=C1Br.[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromobenzylzinc bromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-Dihydrocyclopenta[b]indol-1(2H)-one](/img/structure/B1599910.png)